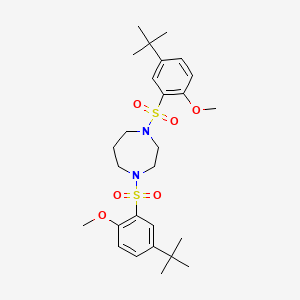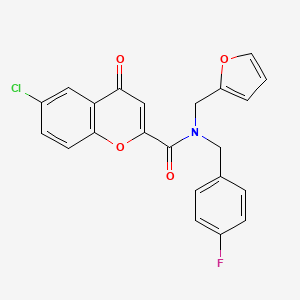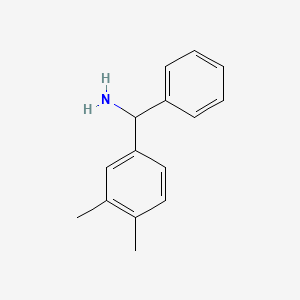![molecular formula C12H8BrN3O B12117360 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a furo[2,3-d]pyrimidine scaffold. The presence of the bromine atom enhances its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl-substituted furan, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The furo[2,3-d]pyrimidine scaffold allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine scaffold and are also explored for their biological activities.
4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound is another bromophenyl-substituted pyrimidine with potential medicinal applications.
Uniqueness: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is unique due to its furo[2,3-d]pyrimidine scaffold, which provides distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H8BrN3O |
|---|---|
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
5-(4-bromophenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |
Clé InChI |
BHQBHVNSLICPQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)



